molecular formula C16H12BrNS B14528527 Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- CAS No. 62542-50-1

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl-

Cat. No.: B14528527
CAS No.: 62542-50-1
M. Wt: 330.2 g/mol
InChI Key: QXYOXSZQTNEUFD-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- is a chemical compound known for its unique structure and properties This compound is part of the benzenamine family, which is characterized by the presence of an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- typically involves the reaction of 2-bromobenzo[b]thiophene-3-carbaldehyde with 4-methylbenzenamine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the benzo[b]thienyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methoxybenzo[b]thien-2-yl)methylene]benzenamine: This compound has a methoxy group instead of a bromine atom, which can affect its reactivity and applications.

    Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-: Similar to the target compound but lacks the 4-methyl group, which can influence its chemical properties.

Uniqueness

Benzenamine, N-[(2-bromobenzo[b]thien-3-yl)methylene]-4-methyl- is unique due to the presence of both the bromobenzo[b]thienyl group and the 4-methyl group

Properties

CAS No.

62542-50-1

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

1-(2-bromo-1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C16H12BrNS/c1-11-6-8-12(9-7-11)18-10-14-13-4-2-3-5-15(13)19-16(14)17/h2-10H,1H3

InChI Key

QXYOXSZQTNEUFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(SC3=CC=CC=C32)Br

Origin of Product

United States

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